molecular formula C24H28N2O5 B110331 Delapril diacid CAS No. 83398-08-7

Delapril diacid

Katalognummer: B110331
CAS-Nummer: 83398-08-7
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: PHASTBJLWIZXKB-KKSFZXQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delapril diacid is an active metabolite of the prodrug delapril, which is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. Delapril is converted into two active metabolites, 5-hydroxy this compound and this compound, which inhibit the ACE enzyme, thereby preventing the conversion of angiotensin I to angiotensin II. This inhibition results in vasodilation and reduced blood pressure .

Wissenschaftliche Forschungsanwendungen

Delapril diacid has several scientific research applications, including:

Wirkmechanismus

The active metabolites of Delapril, 5-hydroxy delapril diacid and this compound, bind completely to and inhibit angiotensin-converting enzyme (ACE), hence blocking angiotensin I to angiotensin II conversion . The resulting vasodilation prevents the vasoconstrictive effects of angiotensin II .

Safety and Hazards

Delapril is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

The use of ACE inhibitors like Delapril is widespread in the management of essential hypertension, stable chronic heart failure, myocardial infarction (MI), and diabetic nephropathy . There is an increasing number of new agents being added to the list of ACE inhibitors, which could lead to advancements in the treatment of these conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Delapril diacid is synthesized from delapril through hydrolysis. Delapril itself is synthesized via a multi-step process involving the condensation of indan-2-ylglycine with ethyl 2-[(2S)-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetate. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of delapril under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its therapeutic efficacy. The hydrolysis is typically carried out in aqueous solutions with the aid of acid or base catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: Delapril diacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

    Captopril: Another ACE inhibitor with a sulfhydryl group.

    Enalapril: An ACE inhibitor with a proline ring structure.

    Lisinopril: A lysine derivative of enalapril.

Comparison:

This compound stands out due to its unique chemical structure and its potent inhibition of vascular wall ACE activity, making it a valuable compound in the treatment of hypertension and related cardiovascular conditions .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHASTBJLWIZXKB-KKSFZXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232315
Record name Delapril diacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83398-08-7
Record name Delapril diacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083398087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delapril diacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50A464U6E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delapril diacid
Reactant of Route 2
Reactant of Route 2
Delapril diacid
Reactant of Route 3
Delapril diacid
Reactant of Route 4
Delapril diacid
Reactant of Route 5
Delapril diacid
Reactant of Route 6
Delapril diacid
Customer
Q & A

Q1: How does delapril diacid exert its antihypertensive effect?

A1: this compound, along with another active metabolite, 5-hydroxy this compound, acts as a competitive inhibitor of ACE. [] This inhibition effectively blocks the conversion of angiotensin I to angiotensin II. [] As angiotensin II is a potent vasoconstrictor, inhibiting its formation leads to vasodilation and subsequently lowers blood pressure. [, ] Research has shown that this compound effectively suppresses the release of angiotensin II in the vascular tissues of spontaneously hypertensive rats, directly contributing to its antihypertensive action. []

Q2: What is the evidence for local angiotensin II generation within blood vessels, and how is this compound involved?

A2: Studies utilizing human umbilical veins have provided direct evidence for the local generation and release of angiotensin II within vascular tissues. [] When these isolated veins were perfused, researchers observed the release of angiotensin II. Importantly, this release was significantly inhibited by the introduction of this compound in a dose-dependent manner. [] This finding strongly suggests that this compound can act directly on vascular tissues to inhibit local angiotensin II production, further contributing to its antihypertensive effect.

Q3: How does the pharmacokinetic profile of this compound differ between patients with chronic renal failure and those with essential hypertension?

A3: Research indicates that the pharmacokinetics of this compound are significantly altered in patients with chronic renal failure (CRF) compared to those with essential hypertension (EH). [] Specifically, the area under the plasma concentration-time curve ([AUC]24(0)) for this compound was notably higher in CRF patients. [] Additionally, these patients exhibited significantly lower cumulative urinary excretions of the metabolite. [] These findings highlight the importance of considering renal function when determining appropriate dosages of delapril.

Q4: Are there differences in the antihypertensive efficacy of delapril based on renal function?

A4: While the provided research highlights pharmacokinetic differences, it does not directly compare the degree of blood pressure lowering achieved with delapril between patients with varying degrees of renal function. [] Further research is needed to ascertain if dosage adjustments are necessary to achieve similar blood pressure control in patients with chronic renal failure compared to those with normal renal function.

Q5: What is the duration of action for delapril's antihypertensive effect, and what is the underlying mechanism?

A5: Studies in spontaneously hypertensive rats have demonstrated that delapril, through its active metabolites, including this compound, can produce a sustained antihypertensive effect over at least two weeks of daily administration. [] This sustained action is likely attributed to the prolonged inhibition of ACE by this compound, leading to a consistent reduction in angiotensin II levels and subsequent vasodilation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.